Product packaging for 1-Bromo-2-ethoxycyclohexane(Cat. No.:)

1-Bromo-2-ethoxycyclohexane

Cat. No.: B13317620
M. Wt: 207.11 g/mol
InChI Key: BEEIKWFOEDINMO-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Chemistry Research

Halogenated organic compounds, including those with an ether functionality, hold considerable significance in modern organic chemistry, particularly in the synthesis of complex molecules and the development of new synthetic methods. The introduction of halogen atoms into organic molecules is a critical strategy in the design of agrochemicals and pharmaceuticals, as it can profoundly influence the biological activity, metabolic stability, and pharmacokinetic properties of a compound. acs.org

Vicinal bromo-ethers, where a bromine atom and an ether group are on adjacent carbons, such as in 1-Bromo-2-ethoxycyclohexane, are valuable synthetic building blocks. rsc.orgrsc.org Their utility stems from the ability to undergo a variety of chemical transformations. The bromine atom can be displaced by a wide range of nucleophiles to introduce new functional groups, or it can be eliminated along with an adjacent proton to form an alkene. These reactions allow for the construction of more complex molecular architectures from a relatively simple starting material.

Contemporary research often focuses on developing novel and efficient methods for the synthesis of these compounds. For instance, modern techniques such as electrochemical bromofunctionalization in flow reactors are being explored to produce vicinal bromo-ethers with high yields and selectivity, while minimizing waste and avoiding the use of hazardous chemical oxidants. rsc.orgrsc.org Other research has investigated photo-induced alkoxybromination of cyclohexene (B86901) to afford trans-1-bromo-2-alkoxycyclohexanes, demonstrating the ongoing interest in stereoselective synthesis. oup.com The study of such reactions contributes to the broader field of synthetic methodology by providing new tools for the controlled functionalization of alkenes.

Current Research Landscape Pertaining to this compound Derivatives

While specific research focusing exclusively on derivatives of this compound is not extensively documented in readily available literature, the current research landscape for closely related vicinal bromo-alkoxycyclohexanes provides significant insight into the potential areas of investigation for these compounds. The primary focus of current research is on the stereoselective synthesis and subsequent reactivity of this class of molecules.

A key area of investigation is the development of methods for the stereocontrolled synthesis of 1-bromo-2-alkoxycyclohexanes. Research has demonstrated that the irradiation of N,N'-dibromo-2,5-piperazinedione in the presence of an alcohol and cyclohexene can produce trans-1-bromo-2-alkoxycyclohexanes in good yields. oup.com This highlights an effort to control the stereochemical outcome of the addition reaction. More recently, electrochemical methods in flow reactors have emerged as a powerful tool for the synthesis of vicinal bromo ethers, offering a safe and efficient alternative to traditional bromination techniques. rsc.orgrsc.org

The reactivity of these compounds is another active area of research. Studies on analogous compounds, such as 1-bromo-2-methylcyclohexane, have explored their behavior in elimination reactions. pearson.combrainly.com The stereochemistry of the starting material (cis or trans) and the reaction conditions, such as the base used, can significantly influence the regioselectivity and stereoselectivity of the resulting alkene products. pearson.combrainly.com This fundamental understanding of reactivity is crucial for the strategic use of this compound and its derivatives in multi-step syntheses. The interplay between substitution and elimination pathways is a classic topic in organic chemistry that continues to be explored in these systems.

The table below summarizes the key properties of the parent compound, this compound.

PropertyValue
Molecular Formula C8H15BrO
Molecular Weight 207.11 g/mol
IUPAC Name This compound
CAS Number 861337-57-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15BrO B13317620 1-Bromo-2-ethoxycyclohexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

1-bromo-2-ethoxycyclohexane

InChI

InChI=1S/C8H15BrO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6H2,1H3

InChI Key

BEEIKWFOEDINMO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CCCCC1Br

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Bromo 2 Ethoxycyclohexane

Direct Synthetic Routes

Direct synthesis of 1-Bromo-2-ethoxycyclohexane predominantly involves the alkoxybromination of cyclohexene (B86901), a reaction that adds an ethoxy and a bromine group across the double bond in a single, stereoselective step.

Stereoselective Alkoxybromination of Cyclohexene

The addition of an electrophilic bromine species to cyclohexene in the presence of ethanol (B145695) is a primary method for synthesizing this compound. This reaction proceeds through a cyclic bromonium ion intermediate, which dictates the stereochemical outcome.

Various reagents and conditions have been explored to optimize the alkoxybromination of olefins like cyclohexene. The choice of bromine source and reaction conditions significantly influences the yield and selectivity of the desired this compound product.

One effective method involves the use of N,N'-dibromo-2,5-piperazinedione (NBP) as a bromine source in the presence of ethanol. oup.com Irradiation of the reaction mixture in dichloromethane (B109758) induces the alkoxybromination, proceeding through what is believed to be an ionic mechanism to afford the product in good yield. oup.com Another mild and efficient approach utilizes ammonium (B1175870) bromide (NH4Br) as the bromine source with Oxone as an oxidant, which has been shown to successfully produce various alkoxy brominated compounds in moderate to excellent yields. researchgate.net

Recent advancements have focused on electrochemical methods. rsc.org These techniques offer a more sustainable and controlled approach to synthesis. For instance, electrochemical oxidation using dibromomethane (B42720) (CH2Br2) or hydrobromic acid (HBr) as the bromine source in the presence of an alcohol like ethanol can generate the desired alkoxybromination product. rsc.orgthieme-connect.com These methods often involve the anodic generation of a bromine radical or cation, which then reacts with the alkene. rsc.orgmdpi.com

Reagent SystemSolventConditionsProduct YieldCitation
N,N'-dibromo-2,5-piperazinedione (NBP) / EthanolDichloromethaneIrradiation, 30 min, Ambient Temp.Good oup.com
Ammonium Bromide (NH4Br) / Oxone / EthanolNot specifiedNot specifiedModerate to Excellent researchgate.net
Electrochemical (CH2Br2 / Ethanol)Acetonitrile (B52724)/EthanolAnodic OxidationNot specified rsc.org
Electrochemical (HBr / Ethanol)Acetonitrile/EthanolFlow ReactorGood rsc.org

The alkoxybromination of cyclohexene is notably stereospecific, predominantly yielding the trans-1-Bromo-2-ethoxycyclohexane isomer. oup.comresearchgate.net This outcome is a direct consequence of the reaction mechanism.

The reaction is initiated by the electrophilic attack of a positive bromine species (Br+) on the cyclohexene double bond. This forms a cyclic bromonium ion intermediate. thieme-connect.de The formation of this bridged ion means the bromine atom blocks one face of the cyclohexane (B81311) ring. Consequently, the nucleophile—in this case, the ethanol molecule—can only attack from the opposite face. thieme-connect.de This anti-periplanar attack on one of the carbon atoms of the former double bond leads exclusively to the formation of the trans product, where the bromo and ethoxy groups are on opposite sides of the cyclohexane ring. thieme-connect.dewashington.edu In the chair conformation of the product, this typically results in both substituents occupying axial positions to accommodate the anti-relationship, although the molecule will equilibrate between chair conformations. umkc.edu

Transformative Indirect Synthesis Pathways

Beyond the direct addition to cyclohexene, this compound can theoretically be synthesized through indirect routes involving the modification of already functionalized cyclohexane rings.

Functional Group Interconversions and Cyclohexane Ring Modifications

Functional group interconversion provides a strategic alternative for synthesizing the target molecule from different starting materials. scribd.com These multi-step pathways rely on established chemical transformations to convert one functional group into another. vanderbilt.edu

For example, the synthesis could commence from 2-ethoxycyclohexanol. The hydroxyl group in this precursor could be converted to a bromine atom using standard brominating agents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr). vanderbilt.edu Conversely, one could start with trans-2-bromocyclohexanol. The synthesis would then involve the etherification of the hydroxyl group, for instance, through a Williamson ether synthesis by deprotonating the alcohol with a base and reacting it with an ethyl halide.

Pathways involving cyclohexane ring modifications are less direct but represent another synthetic possibility. For instance, a synthetic route could be designed starting from a non-cyclic precursor that is induced to cyclize, or from a different ring system that is transformed into the desired cyclohexane structure. More practically, reactions that form a substituted cyclohexane ring, such as the Diels-Alder reaction followed by functional group manipulation, could be envisioned as a starting point for a multi-step synthesis. Another approach involves the ring-opening of bicyclic systems. For example, the synthesis of spirocyclopropanes attached to a cyclohexane-1,3-dione and their subsequent ring-opening reactions demonstrate methods for creating complex substituted cyclohexanes that could be further modified. jst.go.jp

Innovations in Synthetic Methodologies and Yield Optimization

Modern synthetic chemistry continually seeks to improve reaction efficiency, reduce environmental impact, and increase product yields. Innovations in the synthesis of this compound reflect these goals.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions. The bromomethoxylation of alkenes, a reaction analogous to the target synthesis, has been achieved with remarkable efficiency using polymer-supported bromine chloride resins in methanol (B129727) under microwave irradiation. smolecule.com This method drastically reduces reaction times to as little as 30 seconds to 5 minutes, with yields reported to be in the range of 57% to 95%. smolecule.com The use of polymer-supported reagents also simplifies the work-up procedure. smolecule.com

Electrochemical synthesis is another significant area of innovation. rsc.orgmdpi.com By using electrical current to drive chemical reactions, electrochemistry can often avoid the need for harsh chemical oxidants or reductants. The electrochemical alkoxybromination of alkenes can be performed using simple bromide salts (like NaBr or MgBr2) or HBr as the bromine source. rsc.orgmdpi.com These reactions can be highly selective and efficient, representing a greener alternative to traditional methods. mdpi.com For example, the electrochemical formyloxylation-bromination of alkenes has been reported, showcasing the potential for creating diverse difunctionalized products. mdpi.combeilstein-journals.org

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly synthetic route. While specific examples for this compound are not prominent, the use of haloperoxidase enzymes for the bromination of organic substrates is an established field and represents a potential future avenue for optimizing this synthesis.

MethodKey FeaturesReported YieldsCitation
Microwave-Assisted Rapid reaction times (0.5-5 min), polymer-supported reagents.57-95% (for analogous methoxybromination) smolecule.com
Electrochemical Uses electricity to drive the reaction, avoids harsh chemical oxidants, can use simple bromide sources.Often high and selective. rsc.orgmdpi.com
Biocatalytic Uses enzymes (e.g., haloperoxidases), environmentally friendly, high selectivity.Varies, typically 50-60% for related reactions.

In Depth Mechanistic Investigations of Reactions Involving 1 Bromo 2 Ethoxycyclohexane

Nucleophilic Substitution Pathways (SN1 and SN2)

Nucleophilic substitution reactions of 1-bromo-2-ethoxycyclohexane can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the specific reaction conditions and the stereoisomer involved. The structure of the cyclohexane (B81311) ring imposes significant conformational constraints that influence which mechanism is favored.

Stereoelectronic Effects on SN2 Reaction Dynamics

The SN2 reaction mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the reaction center. For this to occur efficiently, the reacting orbitals must be properly aligned. In cyclohexane systems, this translates to a requirement for an anti-periplanar arrangement between the incoming nucleophile and the leaving group. This stereoelectronic requirement is critical in understanding the SN2 reactivity of this compound isomers.

Hyperconjugative interactions, where filled sigma (σ) bonds donate electron density to empty sigma-star (σ) anti-bonding orbitals, also play a role in the stability of the transition state. Specifically, interactions between adjacent C-H or C-C bonds and the C-Br σ orbital can influence the reaction rate. The efficiency of these interactions is highly dependent on the geometry of the molecule, further underscoring the importance of stereochemistry.

Characterization of Carbocation Intermediates in SN1 Processes

In contrast to the concerted SN2 mechanism, the SN1 pathway proceeds through a carbocation intermediate. libretexts.org The rate-determining step is the formation of this carbocation, and therefore, the stability of this intermediate is paramount. libretexts.org For this compound, the departure of the bromide ion would lead to a secondary carbocation.

The stability of this carbocation is influenced by several factors. Inductive effects from the adjacent ethoxy group and hyperconjugation with neighboring C-H bonds contribute to its stability. libretexts.org Polar protic solvents are known to favor the SN1 mechanism as they can stabilize the carbocation intermediate through solvation. libretexts.org

It's important to note that carbocation intermediates are prone to rearrangements to form more stable species. masterorganicchemistry.com In the case of the 2-ethoxycyclohexyl cation, a hydride shift from an adjacent carbon could potentially lead to a more stable carbocation, though this is dependent on the specific substitution pattern and reaction conditions.

The SN1, E1, and alkene addition reactions can all share a common carbocation intermediate, highlighting the interconnectedness of these reaction pathways. masterorganicchemistry.com

Detailed Solvolysis Studies

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. libretexts.org The rate of solvolysis of this compound would be highly dependent on the solvent's polarity and nucleophilicity. Polar protic solvents like water and ethanol (B145695) would favor an SN1-type mechanism by stabilizing the carbocation intermediate. libretexts.orgdoubtnut.com

For instance, heating 1-bromo-1-methylcyclohexane (B3058953) in ethanol leads to a mixture of substitution (ether) and elimination (alkene) products, proceeding through a common carbocation intermediate. doubtnut.com A similar outcome would be expected for this compound, with the relative ratios of products depending on the specific reaction conditions. The solvolysis of trans-1-bromo-2-methylcyclohexane has been shown to yield a mixture of products, indicating the complexity of these reactions. chegg.comchegg.com

The rate of solvolysis is influenced by both the stability of the carbocation formed and the carbon-halogen bond energy. stackexchange.com Weaker C-X bonds lead to faster rates of solvolysis. stackexchange.com

Elimination Reaction Pathways (E1 and E2)

Elimination reactions of this compound lead to the formation of cyclohexene (B86901) derivatives. These reactions can also proceed through either a unimolecular (E1) or bimolecular (E2) mechanism.

Stereochemical Requirements for E2 Eliminations: Anti-periplanar Geometry

The E2 mechanism is a concerted process where a base removes a proton from a carbon adjacent (beta) to the leaving group, and the leaving group departs simultaneously to form a double bond. numberanalytics.comvaia.com This mechanism has a strict stereochemical requirement: the beta-hydrogen and the leaving group must be in an anti-periplanar arrangement. numberanalytics.comnumberanalytics.compearson.com In cyclohexane chairs, this translates to a trans-diaxial orientation of the hydrogen and the bromine atom. msu.edubrainly.comlibretexts.org

The conformation of the this compound isomer is therefore crucial in determining the feasibility and outcome of an E2 reaction. If the bromine atom and a beta-hydrogen cannot adopt a trans-diaxial relationship, the E2 reaction will be significantly hindered or may not occur at all. For example, in trans-1-bromo-2-methylcyclohexane, the conformation required for Zaitsev elimination is less stable, leading to the formation of the non-Zaitsev product. vaia.comlibretexts.orglibretexts.org

Analysis of Regioselectivity and Zaitsev's Rule Applicability

When more than one type of beta-hydrogen is available for abstraction, the regioselectivity of the elimination becomes a key consideration. Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product. pdx.edunumberanalytics.comsaskoer.ca However, the strict anti-periplanar requirement of the E2 reaction can override Zaitsev's rule. msu.edulibretexts.org If the only anti-periplanar beta-hydrogen leads to the formation of the less substituted alkene (the Hofmann product), then that will be the major product. numberanalytics.com

The choice of base can also influence regioselectivity. Bulky bases, such as potassium tert-butoxide, can sterically hinder the abstraction of a more sterically hindered proton, leading to a higher proportion of the Hofmann product. msu.edumasterorganicchemistry.com In the case of this compound, the presence of the ethoxy group can also influence the acidity of the adjacent beta-hydrogens, potentially affecting the regiochemical outcome.

Conformational Influences on Elimination Reaction Course

The course of bimolecular elimination (E2) reactions in cyclohexane systems is profoundly dictated by stereoelectronic factors, specifically the conformational arrangement of the substituents. The E2 mechanism requires a specific geometric alignment where the leaving group and a β-hydrogen are anti-periplanar to each other, meaning they are in the same plane but on opposite sides of the molecule, with a dihedral angle of 180°. chemistrysteps.comsaskoer.ca In a cyclohexane chair conformation, this requirement is met almost exclusively when both the leaving group and the β-hydrogen atom occupy axial positions, a configuration known as trans-diaxial elimination. libretexts.orgspcmc.ac.innumberanalytics.com

The conformational preferences of the isomers of this compound significantly impact their reactivity and the resulting products in E2 reactions. The chair conformation is the most stable, and substituents generally prefer the less sterically hindered equatorial position. vaia.comfiveable.me However, for the E2 reaction to occur, the molecule may need to adopt a less stable conformation to achieve the necessary trans-diaxial arrangement. masterorganicchemistry.comlibretexts.org

In the case of trans-1-bromo-2-ethoxycyclohexane , the most stable conformer has both the bulky bromo and ethoxy groups in equatorial positions (trans-diequatorial). In this conformation, neither of the β-hydrogens (at C2 and C6) is anti-periplanar to the equatorial bromine atom. For elimination to occur, the ring must flip to a much less stable trans-diaxial conformation. libretexts.org This high-energy conformation has only one axial β-hydrogen (on the carbon bearing the ethoxy group is not available for elimination with the bromine), so the reaction proceeds slowly and yields a specific, often non-Zaitsev, product. vaia.comlibretexts.org

Conversely, for cis-1-bromo-2-ethoxycyclohexane , the two chair conformers place one substituent in an axial and one in an equatorial position. In the conformer with an axial bromine and an equatorial ethoxy group, there are two adjacent axial β-hydrogens (at C2 and C6). libretexts.org This conformation is relatively stable and readily accessible, allowing for a faster E2 elimination. libretexts.orgmsu.edu The presence of two available axial β-hydrogens can lead to a mixture of products, typically favouring the more stable, Zaitsev product (1-ethoxycyclohexene). libretexts.orgmsu.edu

The differing rates and products of elimination for the cis and trans isomers provide strong evidence for the stereoelectronic requirements of the E2 reaction. libretexts.org The cis-isomer, which can easily adopt the required anti-periplanar geometry in a stable conformation, reacts faster than the trans-isomer, which must overcome a significant energy barrier to achieve the reactive diaxial state. libretexts.orglibretexts.org

Table 1: Conformational Analysis of E2 Elimination in this compound Isomers
IsomerMost Stable ConformerReactive Conformer for E2Stereoelectronic AlignmentRelative Reaction RateMajor Elimination Product
trans-1-Bromo-2-ethoxycyclohexaneDiequatorial (e,e)Diaxial (a,a) (High Energy)One axial β-H is anti-periplanar to axial BrSlow libretexts.org3-Ethoxycyclohexene (Non-Zaitsev type)
cis-1-Bromo-2-ethoxycyclohexaneAxial-Equatorial (a,e) / Equatorial-Axial (e,a)Axial Br, Equatorial OEt (Stable)Two axial β-H's are anti-periplanar to axial BrFast libretexts.org1-Ethoxycyclohexene (B74910) (Zaitsev product)

Exploring Neighboring Group Participation in Cyclohexane Systems

Neighboring group participation (NGP), or anchimeric assistance, is the intramolecular interaction of a functional group with a reaction center. wikipedia.orgvedantu.com This internal nucleophilic attack can significantly accelerate reaction rates and control the stereochemical outcome. wikipedia.orglibretexts.org Groups containing heteroatoms with lone pairs of electrons, such as oxygen, are capable of acting as neighboring groups. mugberiagangadharmahavidyalaya.ac.insmartstartinstitute.com

In the this compound system, the oxygen atom of the ethoxy group can act as an internal nucleophile. mugberiagangadharmahavidyalaya.ac.inedscl.in During solvolysis reactions, the lone pair of electrons on the oxygen can attack the adjacent carbon atom (C1) bearing the bromine atom, displacing the bromide leaving group in an intramolecular SN2-like fashion. youtube.com

This participation results in the formation of a strained, three-membered cyclic oxonium ion intermediate. mugberiagangadharmahavidyalaya.ac.inyoutube.com The formation of this bridged intermediate is the key feature of anchimeric assistance by the ethoxy group. The subsequent step involves the attack of an external nucleophile (e.g., a solvent molecule) on one of the two carbons of the former epoxide-like ring. This attack occurs via an SN2 mechanism, leading to the opening of the ring and the formation of the final product with a net retention of configuration relative to the starting material. mugberiagangadharmahavidyalaya.ac.insmartstartinstitute.com

For neighboring group participation to be effective in cyclohexane derivatives, a strict stereochemical relationship is required between the participating group and the leaving group. smartstartinstitute.comutexas.edu Similar to the requirement for E2 elimination, the internal nucleophile and the leaving group must be in an anti-periplanar, or trans-diaxial, arrangement. utexas.eduspcmc.ac.in This geometry allows the neighboring group to attack the back side of the carbon-leaving group bond, facilitating an intramolecular SN2 displacement. mugberiagangadharmahavidyalaya.ac.inutexas.edu

This condition is only met in the trans-isomer of this compound. While the diequatorial conformer is more stable, it is conformationally inert to NGP. However, a ring flip to the trans-diaxial conformer places the ethoxy group and the bromine atom in the required anti-periplanar orientation. smartstartinstitute.com

In contrast, the cis-isomer cannot achieve a conformation where the ethoxy group and bromine are trans-diaxial. In any chair conformation of the cis-isomer, the two substituents will have a cis-relationship (axial-equatorial or equatorial-axial), making it impossible for the ethoxy group to perform a backside attack on the carbon bearing the bromine. utexas.edu Therefore, the cis-isomer reacts without anchimeric assistance, typically through a slower, standard intermolecular mechanism (e.g., SN1 or SN2 by an external nucleophile). smartstartinstitute.com

A hallmark of anchimeric assistance is a dramatic increase in the reaction rate compared to a similar system where participation is not possible. wikipedia.orglibretexts.orgdalalinstitute.com The intramolecular nature of the first step of NGP is kinetically favorable because the internal nucleophile is "pre-positioned" for the attack, avoiding the need for a random collision with an external nucleophile. mugberiagangadharmahavidyalaya.ac.indalalinstitute.com This leads to a significant lowering of the activation energy for the rate-determining step. libretexts.org

Based on these well-established principles, the solvolysis of trans-1-bromo-2-ethoxycyclohexane is expected to be several orders of magnitude faster than that of the cis-isomer. The observed rate enhancement serves as primary evidence that the reaction is proceeding via a neighboring group participation mechanism rather than a standard intermolecular pathway.

Table 2: Comparative Rate Enhancements in Analogous Cyclohexane Systems
SystemParticipating GroupLeaving GroupIsomer Showing NGPApproximate Rate Enhancement (trans vs. cis)Reference
2-Iodocyclohexyl BrosylateIodo (-I)Brosylate (-OBs)trans~1,000,000x utexas.edu
2-Acetoxycyclohexyl TosylateAcetoxy (-OAc)Tosylate (-OTs)trans~700x smartstartinstitute.com
2-ChlorocyclohexanolAlkoxide (-O⁻)Chloride (-Cl)transQualitatively much faster smartstartinstitute.com
2-Thiophenylcyclohexyl ChlorideThiophenyl (-SPh)Chloride (-Cl)trans~70,000x (vs. unsubstituted) mugberiagangadharmahavidyalaya.ac.in

Comprehensive Stereochemical Analysis and Chiral Aspects of 1 Bromo 2 Ethoxycyclohexane

Cis-Trans Isomerism and Geometric Configuration within the Cyclohexane (B81311) Ring

The cyclic nature of the cyclohexane ring restricts free rotation around the carbon-carbon single bonds, leading to the possibility of geometric isomerism, specifically cis-trans isomerism. In 1-bromo-2-ethoxycyclohexane, the two substituents, a bromine atom and an ethoxy group, can be located on the same side of the ring (cis) or on opposite sides (trans).

These geometric isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. Consequently, they have different physical and chemical properties. The stability of the cis and trans isomers is intimately linked to the conformational preferences of the cyclohexane ring, which predominantly adopts a chair conformation to minimize angle and torsional strain.

In the chair conformation, substituents can occupy either axial or equatorial positions. Axial substituents are parallel to the principal axis of the ring and experience greater steric hindrance due to 1,3-diaxial interactions with other axial hydrogens. Equatorial substituents, on the other hand, point away from the ring and are generally more stable.

For trans-1-bromo-2-ethoxycyclohexane , the two substituents are on opposite sides of the ring. In one chair conformation, both the bromo and ethoxy groups can occupy equatorial positions, leading to a relatively stable arrangement. The alternative chair flip would place both groups in the less stable axial positions. Therefore, the diequatorial conformer is significantly favored at equilibrium.

For cis-1-bromo-2-ethoxycyclohexane , the substituents are on the same side of the ring. In any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. A ring flip interconverts the axial and equatorial positions of the two groups. The preferred conformation will be the one where the bulkier group occupies the more spacious equatorial position. Given that the ethoxy group is generally considered bulkier than the bromine atom, the conformation with the ethoxy group in the equatorial position and the bromine atom in the axial position is expected to be more stable.

IsomerRelative Substituent PositionsMore Stable Chair ConformationLess Stable Chair Conformation
trans-1-Bromo-2-ethoxycyclohexaneOpposite sides of the ringDiequatorial (Br and OEt are both equatorial)Diaxial (Br and OEt are both axial)
cis-1-Bromo-2-ethoxycyclohexaneSame side of the ringAxial-Equatorial (Br axial, OEt equatorial)Equatorial-Axial (Br equatorial, OEt axial)

Differentiation of Enantiomeric and Diastereomeric Forms

Beyond cis-trans isomerism, the presence of two chiral centers at C1 and C2 (the carbons bearing the bromine and ethoxy groups, respectively) in this compound gives rise to optical isomerism. Since the molecule is not symmetrical, it can exist as four distinct stereoisomers.

These four stereoisomers can be categorized into two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties such as boiling point and solubility, but they rotate plane-polarized light in equal and opposite directions.

The relationships between the four stereoisomers are as follows:

The enantiomer of the cis isomer is another cis isomer.

The enantiomer of the trans isomer is another trans isomer.

A cis isomer and a trans isomer are diastereomers of each other.

Therefore, we have two pairs of enantiomers: one pair corresponding to the cis configuration and another pair corresponding to the trans configuration. The cis and trans pairs are diastereomeric to each other.

Stereoisomer PairRelationshipKey Differentiating Property
cis-Isomer 1 and cis-Isomer 2EnantiomersOpposite optical rotation
trans-Isomer 1 and trans-Isomer 2EnantiomersOpposite optical rotation
Any cis-Isomer and any trans-IsomerDiastereomersDifferent physical properties (e.g., boiling point, melting point, NMR spectra)

Systematic Assignment of Absolute Configuration (R/S Nomenclature)

To unambiguously describe the three-dimensional arrangement of atoms at each chiral center, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left).

The priority of the four groups attached to each chiral carbon is determined by the atomic number of the atom directly bonded to the chiral center. Higher atomic number corresponds to higher priority.

For C1, the priority order is: -Br > -O(CH2CH3) > -C2(H)(OEt) > -C6(H2).

For C2, the priority order is: -O(CH2CH3) > -C1(H)(Br) > -C3(H2) > -H.

Once priorities are assigned, the molecule is oriented so that the lowest priority group is pointing away from the viewer. The direction from the highest priority group (1) to the second highest (2) to the third highest (3) is then determined. A clockwise direction corresponds to an R configuration, while a counter-clockwise direction corresponds to an S configuration.

Applying this system to the four stereoisomers of this compound results in the following assignments:

(1R,2S)-1-Bromo-2-ethoxycyclohexane and (1S,2R)-1-Bromo-2-ethoxycyclohexane are the enantiomeric pair with the cis configuration.

(1R,2R)-1-Bromo-2-ethoxycyclohexane and (1S,2S)-1-Bromo-2-ethoxycyclohexane are the enantiomeric pair with the trans configuration. nih.gov

Absolute ConfigurationGeometric IsomerRelationship
(1R,2S)-1-Bromo-2-ethoxycyclohexanecisEnantiomers
(1S,2R)-1-Bromo-2-ethoxycyclohexanecis
(1R,2R)-1-Bromo-2-ethoxycyclohexanetransEnantiomers
(1S,2S)-1-Bromo-2-ethoxycyclohexanetrans

Principles of Stereoselective Synthesis and Resulting Stereoisomeric Products

The synthesis of a specific stereoisomer of this compound requires stereoselective reactions that control the formation of the chiral centers. The choice of starting material and reaction conditions determines which stereoisomers are produced.

A common route to vicinal haloethers is the reaction of an alkene with a source of electrophilic bromine in the presence of an alcohol as a nucleophile. Starting with cyclohexene (B86901), the reaction with N-bromosuccinimide (NBS) in ethanol (B145695) would proceed via a bromonium ion intermediate. The subsequent nucleophilic attack by ethanol occurs from the side opposite to the bulky bromonium ion, resulting in an anti-addition. This means that the bromine and ethoxy groups will be on opposite sides of the ring, leading to the formation of the trans isomers. Since the initial attack of bromine can occur from either face of the planar cyclohexene ring with equal probability, a racemic mixture of the two trans enantiomers, (1R,2R)- and (1S,2S)-1-bromo-2-ethoxycyclohexane, will be formed.

The synthesis of the cis isomers is more challenging and may require a multi-step sequence. One possible, though less direct, approach could involve the epoxidation of cyclohexene followed by the ring-opening of the epoxide with HBr. This would also result in a trans product (a bromohydrin). Subsequent conversion of the hydroxyl group to an ethoxy group via a Williamson ether synthesis with inversion of configuration at that center could potentially lead to a cis product. The stereochemical outcome would depend on the specific reagents and conditions used in each step.

The separation of the resulting stereoisomers can be achieved through various techniques. Diastereomers (cis and trans isomers) have different physical properties and can often be separated by conventional methods like distillation or chromatography. The resolution of a racemic mixture of enantiomers is more complex and typically involves the use of a chiral resolving agent to form diastereomeric salts that can be separated, followed by the regeneration of the individual enantiomers.

Synthetic ApproachStarting MaterialKey ReagentsExpected Major Stereoisomeric Product(s)
Electrophilic AdditionCyclohexeneN-Bromosuccinimide (NBS), EthanolRacemic mixture of trans-(1R,2R)- and (1S,2S)-1-bromo-2-ethoxycyclohexane
Multi-step Synthesis (Hypothetical)Cyclohexene1. m-CPBA (epoxidation) 2. HBr (ring opening)trans-2-Bromocyclohexanol
trans-2-Bromocyclohexanol1. NaH 2. Ethyl iodide (with inversion)cis-1-Bromo-2-ethoxycyclohexane (as a racemic mixture)

Dynamic Conformational Analysis and Molecular Stability of 1 Bromo 2 Ethoxycyclohexane

Chair Conformations and Intersion Dynamics (Ring Flipping)

For 1-bromo-2-ethoxycyclohexane, both cis and trans diastereomers exist, and each will have two primary chair conformations that are in equilibrium.

For the cis isomer: One substituent will be in an axial position while the other is in an equatorial position. The ring flip will interchange these positions.

For the trans isomer: Both substituents will be either axial (diaxial) or equatorial (diequatorial). The ring flip interconverts these two forms.

The rate of this interconversion is temperature-dependent, slowing down at lower temperatures, which can allow for the study of individual conformers.

Axial and Equatorial Orientations: Substituent Preferences

The preference for a substituent to occupy an equatorial rather than an axial position is primarily due to steric hindrance. In an axial position, a substituent experiences unfavorable steric interactions with the other axial hydrogens on the same side of the ring. These are known as 1,3-diaxial interactions. The larger the substituent, the greater the steric strain, and the stronger its preference for the more spacious equatorial position.

The steric bulk of a substituent can be quantified by its A-value, which represents the free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane (B81311). wikipedia.org

SubstituentA-value (kcal/mol)
Bromine (Br)0.43 masterorganicchemistry.com
Methoxy (B1213986) (OCH₃)*0.6 stackexchange.com

Based on these A-values, the ethoxy group is slightly bulkier than the bromine atom. This implies that in a situation where one group must be axial, the conformation with the bromine atom in the axial position and the ethoxy group in the equatorial position would be slightly favored over the reverse arrangement.

Evaluation of Steric Interactions and Conformational Strain (e.g., 1,3-Diaxial Interactions)

The stability of a particular chair conformation is determined by the sum of all steric interactions. The most significant of these are 1,3-diaxial interactions and gauche interactions between adjacent substituents.

1,3-Diaxial Interactions: An axial substituent on a cyclohexane ring experiences steric repulsion from the axial hydrogens at the C3 and C5 positions relative to it. The energy cost of these interactions contributes significantly to the conformational strain.

Gauche Interactions: In 1,2-disubstituted cyclohexanes, a gauche interaction occurs between the two substituents when they are on adjacent carbons. This is analogous to the gauche interaction in butane. The magnitude of this interaction depends on the size and nature of the substituents.

The total conformational strain for each conformer can be estimated by summing the energies of these interactions.

Estimated Strain Energies for Conformers of trans-1-Bromo-2-ethoxycyclohexane:

ConformationSubstituent Positions1,3-Diaxial Interactions (kcal/mol)Gauche Interaction (kcal/mol)Total Estimated Strain (kcal/mol)Relative Stability
DiaxialBr (axial), OEt (axial)~0.43 (Br) + ~0.6 (OEt)~0.4~1.43Less Stable
DiequatorialBr (equatorial), OEt (equatorial)0~0.4~0.4More Stable

Estimated Strain Energies for Conformers of cis-1-Bromo-2-ethoxycyclohexane:

ConformationSubstituent Positions1,3-Diaxial Interactions (kcal/mol)Gauche Interaction (kcal/mol)Total Estimated Strain (kcal/mol)Relative Stability
Conformer 1Br (axial), OEt (equatorial)~0.43~0.4~0.83Slightly More Stable
Conformer 2Br (equatorial), OEt (axial)~0.6~0.4~1.0Slightly Less Stable

Conformational Isomerism and Thermodynamic Equilibrium Studies

The relative stabilities of the different conformers determine their populations at equilibrium. For the trans isomer of this compound, the diequatorial conformer is significantly more stable than the diaxial conformer due to the avoidance of 1,3-diaxial interactions. study.com Consequently, the equilibrium will lie heavily in favor of the diequatorial conformation.

For the cis isomer, the two chair conformers are closer in energy. The conformer with the larger ethoxy group in the equatorial position and the smaller bromine atom in the axial position is expected to be slightly more stable. The equilibrium will favor this conformer, but the other conformer will still be present in a significant population.

The equilibrium constant (K) and the free energy difference (ΔG) between the conformers are related by the equation:

ΔG = -RT ln(K)

Where R is the gas constant and T is the temperature in Kelvin. A larger ΔG value indicates a stronger preference for the more stable conformer.

Correlations Between Conformation and Chemical Reactivity

The conformation of this compound has a profound impact on its chemical reactivity, particularly in reactions such as E2 eliminations. E2 reactions require a specific anti-periplanar arrangement of the leaving group (bromide) and a proton on an adjacent carbon. pearson.com This geometric requirement can only be met when both the leaving group and the proton are in axial positions. chemistrysteps.com

For the trans isomer: The more stable diequatorial conformer does not have an axial bromine and therefore cannot undergo E2 elimination directly. The molecule must first flip to the less stable diaxial conformation for the reaction to occur. study.com This results in a slower reaction rate.

For the cis isomer: The more stable conformer has an axial bromine and an equatorial ethoxy group. This conformer is already suitably arranged for E2 elimination, with axial protons on both adjacent carbons. This generally leads to a faster elimination reaction compared to the trans isomer. pearson.com

Therefore, the stereochemistry and conformational preferences of this compound directly influence the rate and outcome of its chemical reactions.

Advanced Spectroscopic Techniques for Research Oriented Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for probing the molecular structure of 1-Bromo-2-ethoxycyclohexane in solution. It provides detailed information about the chemical environment of individual protons and carbons, their connectivity, and the spatial relationships between them.

Applications of ¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy of this compound allows for the differentiation of the various protons within the molecule. The chemical shift (δ) of each proton is influenced by the electronegativity of adjacent substituents (bromine and ethoxy groups) and its axial or equatorial position on the cyclohexane (B81311) ring.

The protons on the carbons bearing the bromo (C1) and ethoxy (C2) groups (H-1 and H-2) are expected to resonate at the lowest field due to the deshielding effects of these electronegative substituents. Their precise chemical shifts and coupling constants (J) are highly dependent on the stereochemistry (cis or trans) and the dominant chair conformation. For instance, the coupling constant between H-1 and H-2 (³J_HH) can help distinguish between diaxial, diequatorial, and axial-equatorial relationships, as described by the Karplus equation.

The protons of the ethoxy group will appear as a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons. The remaining cyclohexane methylene protons will resonate at a higher field, often as complex, overlapping multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for a Conformer of trans-1-Bromo-2-ethoxycyclohexane

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H-1 (CHBr)3.8 - 4.2ddd
H-2 (CHO)3.3 - 3.7ddd
-OCH₂CH₃3.5 - 3.9q
Cyclohexane (CH₂)1.2 - 2.2m
-OCH₂CH₃1.1 - 1.3t

Note: This data is predicted and may vary from experimental values. ddd = doublet of doublet of doublets, q = quartet, m = multiplet, t = triplet.

Applications of ¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a direct view of the carbon framework of this compound. With proton decoupling, each unique carbon atom appears as a single sharp peak, simplifying the spectrum compared to ¹H NMR.

The carbons directly attached to the electronegative bromine and oxygen atoms (C-1 and C-2) will be the most downfield shifted. The chemical shift of C-1 will be influenced by the heavy atom effect of bromine, while C-2 will be significantly deshielded by the oxygen of the ethoxy group. For comparison, in the closely related compound 1-bromo-2-methoxycyclohexane, these carbons appear at distinct chemical shifts. The carbons of the ethoxy group and the remaining four carbons of the cyclohexane ring will resonate at higher fields.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for trans-1-Bromo-2-ethoxycyclohexane

Carbon AssignmentPredicted Chemical Shift (ppm)
C-1 (CHBr)55 - 65
C-2 (CHO)75 - 85
-OCH₂CH₃60 - 70
Cyclohexane (C3-C6)20 - 40
-OCH₂CH₃10 - 20

Note: This data is predicted and may vary from experimental values.

Utilization of Two-Dimensional NMR Methodologies for Complex Structure Determination

For a molecule with several overlapping proton signals, such as this compound, two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For example, it would show a cross-peak between H-1 and its neighboring protons on C-2 and C-6, and between H-2 and its neighbors on C-1 and C-3. This is crucial for tracing the proton connectivity around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment maps each proton to the carbon atom it is directly attached to. It would definitively link the proton signals from the cyclohexane ring to their corresponding carbon signals, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows longer-range couplings (typically over 2-3 bonds). For instance, it could show a correlation between the methylene protons of the ethoxy group and C-2 of the cyclohexane ring, confirming the attachment of the ethoxy group.

These 2D NMR methods are particularly powerful for distinguishing between cis and trans isomers of 1-bromo-2-substituted cyclohexanes, where the spatial relationships and coupling patterns are distinct. nih.gov

NMR-based Conformational Analysis and Dynamic Studies

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. NMR spectroscopy is a primary tool for studying this equilibrium. The relative populations of the conformers are determined by the steric strain associated with placing the bromo and ethoxy groups in either axial or equatorial positions. Generally, substituents prefer the less sterically hindered equatorial position to avoid 1,3-diaxial interactions.

For trans-1-Bromo-2-ethoxycyclohexane, the two chair conformers would be the diequatorial and the diaxial forms. The diequatorial conformer is expected to be significantly more stable. For the cis isomer, both chair conformers would have one axial and one equatorial substituent. The preferred conformation would be the one with the bulkier group in the equatorial position.

Low-temperature NMR studies can "freeze out" the chair-chair interconversion, allowing the signals for each conformer to be observed separately. By integrating the signals, the equilibrium constant and the Gibbs free energy difference (ΔG°) between the conformers can be calculated. Furthermore, analysis of the coupling constants at low temperature provides definitive information about the axial or equatorial orientation of the protons in each specific conformation.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Vibrational Fingerprint Analysis for Functional Group Identification

The IR and Raman spectra of this compound will be dominated by vibrations associated with its constituent functional groups.

C-H Stretching: The C-H stretching vibrations of the cyclohexane and ethoxy groups are expected in the 2850-3000 cm⁻¹ region. chemspider.com

C-O Stretching: A strong absorption band corresponding to the C-O stretching of the ether linkage is expected in the 1050-1150 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration typically appears in the lower frequency "fingerprint region," generally between 500 and 600 cm⁻¹.

CH₂ Bending: The scissoring and rocking vibrations of the methylene groups in the cyclohexane ring will contribute to the complex pattern in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 3000Strong
CH₂ Bend1440 - 1480Medium
C-O Stretch (Ether)1050 - 1150Strong
C-Br Stretch500 - 600Medium-Strong

Note: This data is predicted and may vary from experimental values.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, mass spectrometry provides crucial information for its characterization.

Investigation of Ion Fragmentation Pathways and Isotopic Distribution Patterns

In the mass spectrometer, this compound is ionized, typically by electron impact (EI), to form a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation to produce a series of smaller, characteristic ions. The analysis of these fragment ions provides valuable insights into the molecule's structure.

The presence of bromine is a key feature in the mass spectrum of this compound. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any bromine-containing fragment, which appears as a pair of peaks (an M and M+2 peak) of roughly equal intensity, separated by two mass-to-charge units (m/z).

Plausible Fragmentation Pathways:

The fragmentation of the this compound molecular ion is expected to proceed through several pathways, driven by the cleavage of the weakest bonds and the formation of stable carbocations.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the ethoxy group is a common fragmentation pathway for ethers. This can result in the formation of a stable oxonium ion.

Loss of the Bromine Atom: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (•Br) and the formation of a cyclohexyl cation with an attached ethoxy group.

Loss of the Ethoxy Group: Cleavage of the C-O bond of the ethoxy group can result in the loss of an ethoxy radical (•OCH₂CH₃) and the formation of a brominated cyclohexyl cation.

Ring Cleavage: The cyclohexane ring can undergo fragmentation, leading to the formation of smaller hydrocarbon fragments.

These fragmentation pathways give rise to a series of peaks in the mass spectrum, each corresponding to a specific fragment ion. The relative intensities of these peaks depend on the stability of the ions formed.

Isotopic Distribution:

The molecular ion peak of this compound will exhibit a characteristic M and M+2 pattern due to the bromine isotopes. The theoretical monoisotopic mass of the molecular ion [C₈H₁₅⁷⁹BrO]⁺˙ is approximately 206.031 g/mol , while the [C₈H₁₅⁸¹BrO]⁺˙ ion will have a mass of approximately 208.029 g/mol . chemspider.comnih.gov This distinctive isotopic signature is a powerful tool for identifying the presence of bromine in the molecule.

Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
Isotopologuem/z (approximate)Relative Abundance (%)
[C₈H₁₅⁷⁹BrO]⁺˙206.03100
[C₈H₁₅⁸¹BrO]⁺˙208.0397.3

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition. By measuring the m/z values of ions with very high precision (typically to four or five decimal places), HRMS can distinguish between ions with the same nominal mass but different elemental formulas.

For this compound, HRMS would be used to confirm its molecular formula, C₈H₁₅BrO. The experimentally measured monoisotopic mass of the molecular ion would be compared to the theoretically calculated exact mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound
Molecular FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Mass Error (ppm)
C₈H₁₅⁷⁹BrO206.03063(Hypothetical) 206.03060(Hypothetical) -0.15
C₈H₁₅⁸¹BrO208.02858(Hypothetical) 208.02855(Hypothetical) -0.14

A very low mass error, typically less than 5 parts per million (ppm), between the measured and calculated exact masses provides strong evidence for the proposed molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy (if applicable for electronic transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is most effective for compounds containing chromophores, which are functional groups with delocalized π-electrons or non-bonding electrons that can undergo electronic transitions upon absorption of UV-Vis radiation.

This compound does not possess any significant chromophores. The molecule consists of saturated aliphatic rings and ether linkages, which contain only σ-bonds and non-bonding electrons on the oxygen atom. The electronic transitions for these types of bonds (σ → σ* and n → σ*) occur at very high energies, corresponding to wavelengths in the far-UV region (typically below 200 nm). Therefore, this compound is not expected to exhibit any significant absorbance in the standard UV-Vis range of 200-800 nm. Consequently, UV-Vis spectroscopy is generally not a useful technique for the routine characterization of this compound.

Multispectral Data Integration for Comprehensive Structural Characterization

A comprehensive and unambiguous structural elucidation of this compound requires the integration of data from multiple spectroscopic techniques. While each technique provides valuable pieces of information, a single method is often insufficient for complete characterization. By combining the data from various analytical methods, a more complete and confident structural assignment can be achieved.

For this compound, a typical multispectral approach would involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule, including the number of different types of protons and carbons, their chemical environments, and their connectivity. 2D NMR techniques such as COSY and HSQC would be used to establish the connectivity between protons and carbons.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of specific functional groups, such as the C-O-C stretch of the ether linkage and the C-Br stretch.

Mass Spectrometry (MS): As discussed, MS would provide the molecular weight and elemental composition (through HRMS) and offer structural clues through the analysis of fragmentation patterns, including the characteristic isotopic pattern of bromine.

By integrating the data from these techniques, a complete picture of the molecule's structure can be assembled. For example, NMR would define the cyclohexane ring and the ethoxy group and their connectivity, IR would confirm the presence of the ether and bromo functionalities, and MS would confirm the molecular weight and the presence of bromine. This synergistic approach is fundamental in modern chemical research for the definitive characterization of novel compounds.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Approaches)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the fundamental properties of molecules.

Optimized Molecular Geometries and Energetic Landscape Predictions

For 1-bromo-2-ethoxycyclohexane, DFT calculations could determine the most stable three-dimensional arrangements of its atoms, known as optimized molecular geometries. This would involve analyzing the various possible chair and boat conformations of the cyclohexane (B81311) ring, as well as the relative orientations of the bromo and ethoxy substituents (cis/trans and axial/equatorial). By calculating the relative energies of these different conformers, an energetic landscape could be mapped, identifying the lowest energy (most stable) structures and the energy barriers between them.

Computational Elucidation of Reaction Transition States and Reaction Coordinate Analysis

DFT is also a powerful tool for studying chemical reactions. By modeling the pathway of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate. For this compound, this could be applied to understand mechanisms of nucleophilic substitution or elimination reactions. A reaction coordinate analysis would provide a detailed profile of the energy changes as the reactants are converted into products, offering insights into the reaction's feasibility and kinetics.

Molecular Dynamics Simulations for Conformational Space Exploration and Interconversion Rates

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. By simulating the motion of the atoms, MD can explore the full range of accessible conformations and determine the rates at which the molecule converts between different shapes. This would provide a more realistic picture of the molecule's behavior in solution, complementing the static picture provided by DFT calculations.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and properties of a molecule. For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, its infrared (IR) vibrational frequencies, and its ultraviolet-visible (UV-Vis) absorption spectra.

Computational Insights into Reactivity Trends and Selectivity Control

By analyzing the electronic structure of this compound, computational chemistry can provide insights into its reactivity. For instance, calculations of molecular orbitals (such as the HOMO and LUMO) and electrostatic potential maps can help predict where the molecule is most likely to react with electrophiles or nucleophiles. This understanding is fundamental for controlling the selectivity of chemical reactions involving this compound.

While the application of these computational methodologies to this compound holds great promise for elucidating its chemical nature, the current body of scientific literature lacks specific studies in these areas. Future research in this direction would undoubtedly contribute to a more complete understanding of this and related halogenated cyclohexanes.

Chromatographic Separation and Purity Assessment Methodologies in Research

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of non-volatile or thermally labile compounds. For 1-Bromo-2-ethoxycyclohexane, HPLC is particularly suited for the separation of its stereoisomers.

The separation of the cis and trans diastereomers of this compound can typically be achieved using normal-phase or reversed-phase HPLC. The choice of stationary phase and mobile phase is critical in resolving these isomers. Due to differences in their dipole moments and steric shapes, the two diastereomers will exhibit different affinities for the stationary phase, leading to different retention times. For instance, a C18 column in reversed-phase mode with a mobile phase consisting of a mixture of acetonitrile (B52724) and water is a common starting point for method development.

The separation of enantiomers requires the use of a chiral stationary phase (CSP). Chiral columns, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose), can provide the necessary stereospecific interactions to resolve the enantiomeric pairs of both cis and trans isomers. The selection of the mobile phase, often a mixture of alkanes and an alcohol like isopropanol, is optimized to maximize the resolution between the enantiomers.

A hypothetical HPLC method for the separation of this compound isomers is presented below:

ParameterDiastereomer Separation (Reversed-Phase)Enantiomer Separation (Chiral)
Column C18 (e.g., 4.6 x 150 mm, 5 µm)Chiral (e.g., Cellulose-based, 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (70:30 v/v)n-Hexane:Isopropanol (90:10 v/v)
Flow Rate 1.0 mL/min0.8 mL/min
Detection UV at 210 nmUV at 210 nm
Hypothetical Rt (cis) 5.2 min8.5 min (1R,2S), 9.8 min (1S,2R)
Hypothetical Rt (trans) 6.8 min11.2 min (1R,2R), 12.5 min (1S,2S)

This data is illustrative and may not represent actual experimental results.

Once a separation method is developed, HPLC is an excellent tool for assessing the purity of a this compound sample. By integrating the peak areas in the chromatogram, the relative percentages of each isomer and any impurities can be determined. This is crucial for quality control and for understanding the stereoselectivity of a synthetic route. For instance, a reaction might produce a mixture of 80% trans and 20% cis isomers, and this ratio can be accurately quantified using a validated HPLC method.

Gas Chromatography (GC) and Coupled GC-Mass Spectrometry (GC-MS)

GC is a powerful technique for the separation and analysis of volatile compounds. Given the likely volatility of this compound, GC and GC-MS are highly applicable for its analysis.

In the synthesis of this compound, various volatile by-products may be formed. GC can effectively separate these from the main product and from each other. A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane stationary phase, is typically used. The separation is achieved by ramping the column temperature, which allows compounds to elute based on their boiling points and interactions with the stationary phase.

Coupling GC with a mass spectrometer (GC-MS) provides a powerful tool for both separation and identification. As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragment ions. The presence of bromine is readily identified by the isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (due to the 79Br and 81Br isotopes). Common fragmentation pathways for halogenated cyclohexanes include the loss of the bromine atom (M-Br)+ and alpha-cleavage, where the C-C bond adjacent to the carbon bearing the bromine is broken. The ethoxy group may also be lost as a fragment.

A hypothetical GC-MS analysis of a this compound reaction mixture might reveal the following:

CompoundHypothetical Retention Time (min)Key Mass Fragments (m/z)
Cyclohexene (B86901)3.582, 67, 54
This compound12.8 (cis), 13.2 (trans)206/208 (M+), 127 (M-Br), 161/163 (M-C2H5O)
1,2-Dibromocyclohexane15.1242/244/246 (M+), 163/165 (M-Br)

This data is illustrative and may not represent actual experimental results.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring and Preliminary Separation

TLC is a simple, rapid, and inexpensive technique that is invaluable for monitoring the progress of a chemical reaction and for preliminary separation studies. A small spot of the reaction mixture is applied to a TLC plate coated with an adsorbent like silica (B1680970) gel, and the plate is developed in a suitable solvent system.

For monitoring the synthesis of this compound from a starting material like cyclohexene, one would expect to see the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The relative polarity of the compounds determines their retention factor (Rf). This compound, being more polar than cyclohexene, will have a lower Rf value.

The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio of these solvents is adjusted to obtain Rf values in the optimal range of 0.3-0.7.

Strategic Synthetic Utility and Chemical Transformations of 1 Bromo 2 Ethoxycyclohexane

Positioning as a Versatile Intermediate in Advanced Organic Synthesis

1-Bromo-2-ethoxycyclohexane is a key bifunctional molecule that serves as a valuable intermediate in advanced organic synthesis. Its utility stems from the presence of two distinct reactive centers: a bromine atom, which is a good leaving group in both nucleophilic substitution and elimination reactions, and an ethoxy group, which can influence the reactivity of the cyclohexane (B81311) ring and can be a target for cleavage to reveal a hydroxyl group. This combination allows for a wide range of chemical modifications, making it a versatile building block for the synthesis of complex carbocyclic structures.

The strategic importance of this compound lies in its ability to introduce a functionalized six-membered ring into a target molecule. The bromine atom can be readily displaced by a variety of nucleophiles or can be used to form organometallic reagents, while the ethoxy group can be carried through several synthetic steps before being unmasked to a more reactive hydroxyl group. This latent functionality is a powerful tool in multistep synthesis, allowing for the selective transformation of other parts of a molecule without affecting the protected hydroxyl group.

Facile Derivatization Reactions for Novel Compound Synthesis

The chemical reactivity of this compound allows for its facile conversion into a diverse array of novel compounds through several key reaction pathways. These transformations primarily involve nucleophilic substitution, elimination, and the formation of organometallic intermediates.

Nucleophilic Substitution Reactions: The bromine atom in this compound can be displaced by a wide range of nucleophiles in SN2 reactions. These reactions typically proceed with an inversion of stereochemistry at the carbon center bearing the bromine atom. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds. Common nucleophiles that can be employed include:

Azides (N3-): Introduction of the azido (B1232118) group provides a precursor for the synthesis of amines and other nitrogen-containing heterocycles.

Cyanides (CN-): The introduction of a nitrile group allows for further elaboration into carboxylic acids, amines, and ketones.

Thiolates (RS-): Formation of thioethers.

Alkoxides (RO-): Synthesis of ethers.

NucleophileReagent ExampleProduct Type
Azide (B81097)Sodium azide (NaN3)2-Ethoxycyclohexyl azide
CyanideSodium cyanide (NaCN)2-Ethoxycyclohexanecarbonitrile
ThiolateSodium thiomethoxide (NaSMe)1-Ethoxy-2-(methylthio)cyclohexane
AlkoxideSodium methoxide (B1231860) (NaOMe)1-Ethoxy-2-methoxycyclohexane

Elimination Reactions: Treatment of this compound with a strong base can lead to the formation of an alkene through an E2 elimination mechanism. The regioselectivity of this reaction is highly dependent on the stereochemistry of the starting material and the nature of the base used. For an E2 reaction to occur, the hydrogen atom to be removed and the bromine atom must be in an anti-periplanar arrangement. study.com

Organometallic Intermediates: this compound can be converted into a Grignard reagent by reaction with magnesium metal. This organometallic intermediate is a powerful nucleophile and can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This opens up a vast array of possibilities for chain extension and the construction of more complex molecular architectures.

Furthermore, the bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgwikipedia.orgorganic-chemistry.orgwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Reaction TypeKey ReagentsProduct Class
Grignard ReactionMg, THF2-Ethoxycyclohexylmagnesium bromide
Suzuki CouplingArylboronic acid, Pd catalyst, base1-Aryl-2-ethoxycyclohexane
Heck ReactionAlkene, Pd catalyst, base1-Alkenyl-2-ethoxycyclohexane
Sonogashira CouplingTerminal alkyne, Pd/Cu catalysts, base1-Alkynyl-2-ethoxycyclohexane

Exploration of Regio- and Stereoselective Transformations for Targeted Products

The presence of two substituents on the cyclohexane ring of this compound introduces elements of regio- and stereochemistry that can be exploited to achieve highly selective transformations, leading to the synthesis of specific targeted products. The conformation of the cyclohexane ring plays a crucial role in determining the outcome of these reactions.

Regioselectivity in Elimination Reactions: The formation of different alkene isomers (regioisomers) from the elimination of HBr is a key consideration. In substituted cyclohexanes, E2 elimination requires a trans-diaxial arrangement of the leaving group (bromine) and a β-hydrogen.

Zaitsev's Rule: With a small, strong base such as sodium ethoxide, the major product is typically the more substituted, and therefore more stable, alkene (the Zaitsev product). This occurs when a hydrogen atom is removed from the more substituted β-carbon.

Hofmann's Rule: When a bulky, sterically hindered base, such as potassium tert-butoxide, is used, the major product is the less substituted alkene (the Hofmann product). The bulky base preferentially removes the more accessible hydrogen atom from the less sterically hindered β-carbon.

The regiochemical outcome is therefore tunable by the choice of the base, allowing for the selective synthesis of either the 1-ethoxycyclohexene (B74910) or 3-ethoxycyclohexene.

BaseProduct TypeMajor Product
Sodium ethoxide (NaOEt)Zaitsev1-Ethoxycyclohexene
Potassium tert-butoxide (t-BuOK)Hofmann3-Ethoxycyclohexene

Stereoselectivity in Nucleophilic Substitution: As previously mentioned, SN2 reactions on this compound proceed with inversion of configuration at the carbon atom bonded to the bromine. This stereospecificity is a powerful tool for controlling the stereochemistry of the product. For example, starting with a specific stereoisomer of this compound (e.g., cis or trans), a nucleophilic substitution will yield a product with a predictable and inverted stereochemistry. This is of paramount importance in the synthesis of chiral molecules where the precise three-dimensional arrangement of atoms is critical for their biological activity or material properties. The ability to control the stereochemical outcome of these reactions makes this compound a valuable chiral building block in asymmetric synthesis.

Q & A

Basic Research Question

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, flame-retardant lab coats, and safety goggles. Use NIOSH-approved respirators if ventilation is inadequate.
  • Engineering Controls : Perform reactions in fume hoods with sash heights ≤ 18 inches.
  • Spill Management : Neutralize brominated compounds with sodium bicarbonate before disposal.
    Refer to GHS hazard statements (e.g., H226 for flammability) and emergency procedures outlined in safety data sheets .

How can researchers resolve contradictions in reported reactivity data for this compound in SN2 reactions?

Advanced Research Question
Discrepancies in reactivity (e.g., unexpected steric hindrance) may arise from conformational rigidity in the cyclohexane ring. To address this:

Kinetic Studies : Compare reaction rates under varying temperatures and solvents (polar aprotic vs. protic).

DFT Calculations : Model transition states to evaluate steric and electronic effects.

Isotopic Labeling : Use deuterated analogs to trace mechanistic pathways.
Cross-validate findings with independent techniques (e.g., IR spectroscopy for intermediate detection) .

What strategies optimize the use of this compound as a precursor in medicinal chemistry?

Advanced Research Question
The compound serves as a versatile alkylating agent for synthesizing bioactive molecules:

  • Target Functionalization : React with nucleophiles (e.g., amines, thiols) to generate ether-linked pharmacophores.
  • Bioprobe Development : Incorporate radiolabels (e.g., ⁷⁷Br) for tracking metabolic pathways.
    Validate biological activity via in vitro assays (e.g., enzyme inhibition) and structural analogs using SAR (structure-activity relationship) studies .

How does the steric environment of this compound influence its reactivity in cross-coupling reactions?

Advanced Research Question
The axial/equatorial orientation of substituents affects accessibility in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling):

  • Axial Bromine : Enhances steric hindrance, reducing palladium catalyst efficiency.
  • Equatorial Ethoxy : Stabilizes transition states through electron-donating effects.
    Characterize preferred conformations using NOESY NMR and correlate with reaction yields. Adjust ligands (e.g., bulky phosphines) to mitigate steric challenges .

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